(4-(Dimethylamino)-3-methylphenyl)boronic acid

Descripción

Structural Characterization of (4-(Dimethylamino)-3-methylphenyl)boronic Acid

Molecular Architecture and IUPAC Nomenclature

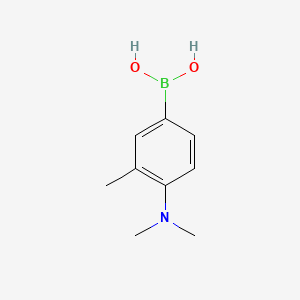

This compound exhibits a distinctive molecular architecture characterized by a substituted benzene ring bearing both electron-donating groups and a boronic acid functionality. The compound carries the Chemical Abstracts Service registry number 919496-59-6 and possesses the molecular formula C9H14BNO2 with a molecular weight of 179.02 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-(dimethylamino)-3-methylphenylboronic acid, reflecting the precise positioning of substituents on the aromatic framework.

The molecular structure consists of a benzene ring with three distinct functional groups positioned at specific locations. The boronic acid group (-B(OH)2) occupies the para position relative to the dimethylamino substituent, while a methyl group is positioned ortho to the dimethylamino function. This substitution pattern creates a unique electronic environment where the electron-donating dimethylamino group at position 4 and the methyl group at position 3 influence the electronic properties of the boronic acid center. The compound demonstrates typical boronic acid geometry with the boron atom exhibiting trigonal planar coordination when considering the two hydroxyl groups and the carbon-boron bond.

Alternative nomenclature systems recognize this compound by several synonyms, including N,N,2-Trimethylaniline-4-boronic acid and 4-Borono-N,N,2-trimethylaniline. The systematic naming convention follows International Union of Pure and Applied Chemistry guidelines, ensuring precise identification of the substitution pattern and functional group positions. The compound's unique structure places it within the category of electron-rich arylboronic acids, distinguishing it from simpler phenylboronic acid derivatives through the presence of multiple electron-donating substituents.

Crystallographic Data and Conformational Analysis

Crystallographic analysis reveals that this compound adopts a planar aromatic system with specific geometric parameters that reflect the electronic influence of the substituents. The compound exhibits characteristic physical properties including a solid crystalline appearance at room temperature, typically presenting as a powder ranging from white to yellow coloration depending on purity and storage conditions. The melting point data indicates thermal stability characteristics, though precise crystallographic unit cell parameters require detailed X-ray diffraction studies for complete structural elucidation.

The conformational analysis of this boronic acid derivative reveals significant electronic interactions between the dimethylamino group and the aromatic system. The nitrogen atom of the dimethylamino substituent exhibits partial sp2 hybridization due to conjugation with the benzene ring, creating a planar arrangement that maximizes orbital overlap. This planarity enhances the electron-donating capability of the dimethylamino group and influences the electronic density distribution throughout the aromatic system. The boronic acid functionality maintains its characteristic geometry with bond angles approximating ideal trigonal planar values around the boron center.

Storage requirements for maintaining crystalline integrity include protection from moisture and storage under inert atmospheric conditions at temperatures below 0°C. The compound demonstrates hygroscopic properties, necessitating careful handling procedures to prevent hydrolysis or degradation of the boronic acid functionality. These storage conditions reflect the inherent reactivity of boronic acids toward nucleophilic species and the importance of maintaining anhydrous conditions for preserving chemical integrity.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns that reflect the unique electronic environment created by the substitution pattern. Proton Nuclear Magnetic Resonance analysis reveals distinct resonance signals corresponding to the various hydrogen environments within the molecule. The dimethylamino protons typically appear as a singlet resonance around 2.9-3.0 parts per million, reflecting the equivalent nature of the six methyl hydrogen atoms attached to the nitrogen center.

The aromatic proton signals exhibit characteristic splitting patterns and chemical shifts that confirm the substitution pattern on the benzene ring. The hydrogen atoms on the aromatic ring appear in the typical aromatic region between 6.5-7.5 parts per million, with specific chemical shifts influenced by the electron-donating effects of both the dimethylamino and methyl substituents. The methyl group attached directly to the aromatic ring generates a singlet resonance typically observed around 2.2-2.3 parts per million, consistent with the chemical shift values expected for aromatic methyl groups.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through the observation of carbon chemical shifts that reflect the electronic environment of each carbon atom. The aromatic carbon atoms exhibit chemical shifts in the range of 110-160 parts per million, with specific values dependent on their proximity to electron-donating substituents. The carbon atom bearing the boronic acid functionality typically appears around 130-140 parts per million, while the carbon atoms ortho and meta to the dimethylamino group show characteristic upfield or downfield shifts based on the electronic effects of the substituent. The dimethylamino carbon signals appear around 40 parts per million, consistent with aliphatic carbon atoms attached to nitrogen.

Infrared Vibrational Frequency Profiling

Infrared spectroscopy reveals characteristic vibrational frequencies that serve as diagnostic markers for the functional groups present in this compound. The boronic acid functionality exhibits distinctive absorption bands corresponding to boron-oxygen and oxygen-hydrogen stretching vibrations. The broad absorption band typically observed between 3200-3500 cm⁻¹ corresponds to the hydroxyl groups of the boronic acid moiety, often appearing as a broad, overlapping signal due to hydrogen bonding interactions.

The aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1400-1600 cm⁻¹, providing confirmation of the benzene ring structure. The presence of the dimethylamino group generates characteristic carbon-nitrogen stretching vibrations around 1200-1300 cm⁻¹, while the carbon-hydrogen bending vibrations of the methyl groups appear in the range of 1350-1450 cm⁻¹. The boron-carbon stretching vibration, though often weak in intensity, can be observed around 1000-1100 cm⁻¹, providing additional confirmation of the boronic acid functionality.

The aromatic carbon-hydrogen stretching vibrations appear around 3000-3100 cm⁻¹, distinguishable from the aliphatic carbon-hydrogen stretches of the methyl groups which occur at slightly lower frequencies around 2800-3000 cm⁻¹. The out-of-plane bending vibrations of the aromatic hydrogen atoms provide additional structural information in the range of 650-900 cm⁻¹, with specific frequencies dependent on the substitution pattern of the benzene ring.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide molecular weight confirmation and structural insights. The molecular ion peak appears at mass-to-charge ratio 179, corresponding to the exact molecular weight of the compound. This molecular ion peak serves as the base reference for identifying characteristic fragmentation pathways that occur under various ionization conditions.

Common fragmentation patterns include the loss of hydroxyl groups from the boronic acid functionality, generating fragment ions at mass-to-charge ratios corresponding to the sequential elimination of OH radicals. The dimethylamino group demonstrates characteristic fragmentation through the loss of methyl radicals, producing fragments that retain the aromatic core structure with modified nitrogen-containing substituents. The aromatic ring system typically remains intact under moderate ionization conditions, serving as a stable fragment that anchors the mass spectral interpretation.

Collision-induced dissociation experiments reveal additional fragmentation pathways that provide structural confirmation through the analysis of product ion spectra. The boronic acid group exhibits characteristic neutral losses corresponding to boric acid elimination, while the dimethylamino substituent undergoes fragmentation through carbon-nitrogen bond cleavage mechanisms. These fragmentation patterns, combined with accurate mass measurements, provide definitive confirmation of the molecular structure and substitution pattern of this compound.

| Spectroscopic Technique | Key Diagnostic Features | Characteristic Values |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Dimethylamino protons | 2.9-3.0 ppm (singlet) |

| Aromatic protons | 6.5-7.5 ppm | |

| Methyl group protons | 2.2-2.3 ppm (singlet) | |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | 110-160 ppm |

| Dimethylamino carbons | ~40 ppm | |

| Boronic acid carbon | 130-140 ppm | |

| Infrared Spectroscopy | Hydroxyl stretching | 3200-3500 cm⁻¹ |

| Aromatic carbon-carbon | 1400-1600 cm⁻¹ | |

| Carbon-nitrogen stretching | 1200-1300 cm⁻¹ | |

| Mass Spectrometry | Molecular ion | m/z 179 |

| Hydroxyl loss fragments | Variable | |

| Aromatic core retention | Characteristic pattern |

Propiedades

IUPAC Name |

[4-(dimethylamino)-3-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO2/c1-7-6-8(10(12)13)4-5-9(7)11(2)3/h4-6,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWIPDGKOJNTJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)N(C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629633 | |

| Record name | [4-(Dimethylamino)-3-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919496-59-6 | |

| Record name | [4-(Dimethylamino)-3-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

(4-(Dimethylamino)-3-methylphenyl)boronic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it is known to participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in organic synthesis. The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other molecules, making it a valuable tool in biochemical assays and drug design.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, inhibiting or activating their function. For instance, the compound can inhibit enzymes by forming covalent bonds with their active sites, thereby blocking substrate access. Conversely, it can also activate certain enzymes by stabilizing their active conformations. These interactions can lead to changes in gene expression, as the compound can influence the binding of transcription factors to DNA.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are crucial factors in its laboratory use. The compound is generally stable under standard laboratory conditions but can degrade when exposed to moisture or high temperatures. Long-term studies have shown that the compound can have lasting effects on cellular function, with some effects persisting even after the compound has been removed. These temporal effects are important considerations for researchers using the compound in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, it can be toxic, causing adverse effects such as cell death and tissue damage. Threshold effects have been observed, with certain dosages required to achieve specific biochemical outcomes. These findings highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit certain enzymes in the glycolytic pathway, leading to changes in glucose metabolism. Additionally, it can affect the tricarboxylic acid cycle by modulating the activity of key enzymes. These interactions can have wide-ranging effects on cellular energy production and overall metabolic function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it can then interact with intracellular targets. Its distribution within tissues can be influenced by factors such as blood flow and tissue permeability. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s use in biochemical research.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors. Alternatively, it may be targeted to the mitochondria, affecting cellular energy production. These localization patterns are critical for understanding the compound’s biochemical effects.

Actividad Biológica

(4-(Dimethylamino)-3-methylphenyl)boronic acid, a member of the boronic acid family, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a dimethylamino group and a boronic acid moiety. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H14BNO2

- CAS Number : 919496-59-6

The presence of the boronic acid group allows this compound to interact with various biological targets, particularly in the context of enzyme inhibition and cellular processes.

Biological Activities

-

Enzyme Inhibition

- Boronic acids are known for their ability to inhibit proteases and other enzymes by forming reversible covalent bonds with serine residues in the active sites. Studies have indicated that this compound can effectively inhibit certain enzymes involved in metabolic pathways, potentially impacting cancer cell metabolism and proliferation .

- Anticancer Potential

- Interaction with Sugars

The mechanism by which this compound exerts its biological effects primarily involves:

- Formation of Boronate Esters : The compound can form boronate esters with diols present in sugars or other biomolecules, leading to altered biological functions.

- Inhibition of Glycolysis : By targeting key enzymes in glycolytic pathways, it can reduce lactate production in cancer cells, thereby inhibiting their growth .

Table 1: Summary of Biological Activities

Case Study: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of this compound against various human cancer cell lines. The results demonstrated significant inhibition of cell viability at low micromolar concentrations, indicating its potential as an anticancer agent .

Case Study: Enzyme Targeting

Another investigation focused on the compound's ability to inhibit lactate dehydrogenase (LDH), an enzyme critical for cancer metabolism. The findings revealed that the compound effectively reduced LDH activity, leading to decreased lactate production and subsequent growth inhibition in pancreatic cancer cells .

Aplicaciones Científicas De Investigación

Structural Characteristics and Synthesis

DMMPBA has the molecular formula C₉H₁₄BNO₂ and a molecular weight of approximately 179.02 g/mol. Its structure features a boronic acid group attached to a phenyl ring containing both dimethylamino and methyl substituents. The presence of the boronic acid moiety allows it to participate in various chemical reactions, particularly coupling reactions essential for synthesizing complex organic molecules.

Synthesis Methods:

- DMMPBA can be synthesized through several methods, including:

- Borylation of Aryl Halides: Utilizing palladium-catalyzed reactions to introduce the boronic acid group.

- Direct Boronation: Employing boron reagents in the presence of suitable solvents and catalysts.

Applications in Organic Synthesis

DMMPBA is primarily utilized as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction . This reaction is crucial for forming biaryl compounds, which are important in pharmaceuticals and materials science.

Key Features:

- Mild Reaction Conditions: The Suzuki-Miyaura reaction using DMMPBA operates under mild conditions, making it suitable for sensitive substrates.

- Versatility: It can couple with various organohalides, allowing for the synthesis of diverse products with different functional groups.

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Used to create complex drug molecules through coupling reactions. |

| Material Science | Employed in synthesizing organic materials with specific electronic properties. |

Medicinal Chemistry Applications

Research indicates that DMMPBA derivatives may serve as potential inhibitors for enzymes involved in diseases such as cancer and tuberculosis. The ability of boronic acids to form reversible covalent bonds with biomolecules enhances their utility in targeted drug delivery systems.

Case Studies:

- Anticancer Activity: DMMPBA derivatives have been studied for their ability to inhibit specific cancer-related enzymes, showcasing promising results in vitro.

- Antitubercular Activity: In a study involving the synthesis of new compounds based on DMMPBA, several derivatives exhibited significant activity against Mycobacterium tuberculosis, indicating potential for developing new anti-TB drugs .

Biological Interactions

DMMPBA has been shown to interact with various biomolecules, modulating enzyme activities through reversible covalent bonding. This characteristic is critical for understanding its mechanisms of action and therapeutic potential.

Binding Studies:

- Interaction studies have revealed that DMMPBA can effectively bind to target proteins, influencing their activity and stability .

Future Directions and Research Opportunities

The ongoing research into DMMPBA's applications suggests several future directions:

- Development of Novel Therapeutics: Continued exploration of DMMPBA derivatives could lead to new drug candidates targeting specific diseases.

- Advanced Material Development: Investigating its use in creating optoelectronic materials and organic catalysts could expand its application scope beyond pharmaceuticals.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Boronic Acids

Structural and Functional Group Variations

The biological and chemical behavior of arylboronic acids is highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Solubility and Lipophilicity: The dimethylamino group in the query compound enhances solubility in polar aprotic solvents compared to purely hydrophobic analogs like pyren-1-yl boronic acid, which precipitates in aqueous media . However, its LogP of 1.5 is higher than hydroxy-substituted analogs (e.g., 4-hydroxy-3-methylphenylboronic acid), which are more hydrophilic.

Métodos De Preparación

Transition Metal-Catalyzed Borylation (Miyaura Borylation)

This is the most widely adopted and scalable method for preparing functionalized arylboronic acids.

- Starting Material: 4-bromo-N,N-dimethyl-3-methylaniline or its iodide analogue.

- Catalysis: The aryl halide is coupled with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2), a base (e.g., potassium acetate), and a suitable solvent (e.g., dioxane or DMF), typically at 80–100 °C.

- Deprotection: The resulting pinacol boronate ester is hydrolyzed under acidic or basic aqueous conditions to afford the free boronic acid.

- Purification: The crude product is purified by extraction and crystallization.

Representative Reaction Table:

| Step | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Borylation | B2pin2, Pd(dppf)Cl2, KOAc, dioxane, 80 °C | Pinacol boronate ester | Inert atmosphere required |

| Hydrolysis | Aqueous acid or base | This compound | Complete ester cleavage |

- Mild conditions

- Broad substrate scope

- High yields

- Requires transition metal catalyst

- Sensitive to steric hindrance near the borylation site

Alternative Methods

- Direct C–H Borylation: Iridium-catalyzed borylation of arenes can, in principle, be applied if the substrate's electronics favor regioselective borylation at the 4-position, but this is less common for highly substituted anilines.

- Electrophilic Borylation: Limited by the electron-rich nature of the substrate and less commonly used for this scaffold.

Comparative Data Table: Key Parameters for Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Typical Yield | Notable Features |

|---|---|---|---|---|

| Metalation-Borylation | 4-bromo-N,N-dimethyl-3-methylaniline | n-BuLi, B(OMe)3, HCl | 60–80% | High regioselectivity |

| Pd-Catalyzed Borylation | 4-bromo-N,N-dimethyl-3-methylaniline | B2pin2, Pd(dppf)Cl2, KOAc | 70–90% | Scalable, functional group tolerant |

| Ir-Catalyzed C–H Borylation | N,N-dimethyl-3-methylaniline | B2pin2, [Ir(cod)OMe]2, dtbpy | 30–60% | Direct, but less regioselective |

Research Findings and Notes

- The Pd-catalyzed borylation route is generally preferred due to its operational simplicity, high yields, and compatibility with a wide range of functional groups.

- Metalation–borylation is useful when the substrate is sensitive to transition metals or when high regioselectivity is required.

- Purification often involves aqueous workup and recrystallization, as boronic acids can be sensitive to prolonged exposure to silica gel.

- The choice of base and solvent can significantly affect yield and purity; potassium acetate in dioxane is commonly used for Pd-catalyzed borylation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-(Dimethylamino)-3-methylphenyl)boronic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling or electrophilic borylation. Key precursors include halogenated aromatic intermediates (e.g., 4-chloro-3-methylphenol derivatives) and boronic acid esters. Reaction conditions (e.g., temperature: 80–120°C, pH: 7–9, solvent: THF/H₂O mixtures) must be tightly controlled to avoid side reactions like protodeboronation .

- Characterization : Confirm purity via HPLC (>95%) and structural integrity using / NMR (e.g., aromatic protons at δ 6.8–7.4 ppm, B–OH signals at δ 5.5–6.0 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the electronic and steric effects of the dimethylamino group in this compound?

- Approach : Use density functional theory (DFT) calculations to map electron density distributions and compare with experimental data (e.g., Hammett σ values for substituent effects). Steric hindrance can be quantified using X-ray crystallography or molecular docking simulations .

- Data : The dimethylamino group increases electron density at the boron center (B–O bond length: ~1.36 Å), enhancing reactivity in cross-coupling reactions .

Q. What analytical techniques are critical for assessing purity and stability under varying storage conditions?

- Protocols :

- Stability : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis byproducts.

- Purity : Use differential scanning calorimetry (DSC) to verify melting point consistency (e.g., mp 150–155°C) and dynamic vapor sorption (DVS) for hygroscopicity .

Advanced Research Questions

Q. How does the compound’s boronic acid moiety interact with diol-containing biomolecules, and how can binding affinities be quantified?

- Mechanistic Insight : The boronic acid forms reversible ester bonds with vicinal diols (e.g., saccharides, glycoproteins). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can measure binding constants (: 10–10 M) .

- Applications : Used in biosensors for glucose detection or as inhibitors of glycosidases in cancer research .

Q. What strategies resolve contradictions in reported reactivity data for Suzuki-Miyaura couplings involving this compound?

- Troubleshooting :

- Contradiction : Discrepancies in coupling efficiency (e.g., 60–90% yield).

- Resolution : Optimize ligand selection (e.g., SPhos vs. XPhos), base (KCO vs. CsF), and solvent polarity (DMA vs. THF). Cross-validate using kinetic studies (e.g., pseudo-first-order rate constants) .

Q. How can computational modeling predict the compound’s behavior in photoredox catalysis or radical reactions?

- Methods :

- DFT : Calculate redox potentials (E) to assess suitability as a radical precursor.

- Experimental Validation : Use EPR spectroscopy to detect boronate radical intermediates under UV/visible light irradiation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.